

Technical Support Center: Optimizing CART (55-102) Administration

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Compound of Interest

Compound Name: CART (55-102) (human)

Cat. No.: B561574

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Status: Operational Ticket ID: CART-PROTO-55102 Subject: Troubleshooting motor toxicity, solubility, and receptor specificity in CART (55-102) workflows.

Welcome to the CART Technical Support Hub.

You are likely here because your CART (55-102) experiments are showing inconsistent results, or you are observing behavioral artifacts—specifically ascending tremors, anxiety-like freezing, or motor perturbations—that are masking the peptide's anorectic or analgesic effects.

CART (55-102) is a potent, biologically active fragment of the Cocaine- and Amphetamine-Regulated Transcript. However, it possesses a narrow therapeutic index in rodent models. The "globular" C-terminal domain (residues 62-102), stabilized by three disulfide bridges, is essential for receptor binding but is also responsible for the tremorgenic side effects when dosing thresholds are exceeded.

This guide provides the causality-based protocols required to isolate specific physiological responses from off-target motor toxicity.

Module 1: Formulation & Stability (The "Pre-Flight" Check)

User Query: "My peptide precipitated upon adding PBS, and the biological effect is highly variable between days. Is the peptide degrading?"

Diagnosis: CART (55-102) is a basic peptide ($pI > 9$) containing multiple Cysteine and Methionine residues. Two issues are likely: salt-induced aggregation during reconstitution and oxidative degradation of the Methionine, which renders the peptide inactive.

Troubleshooting Protocol: Reconstitution & Storage

Parameter	Specification	Causality / Technical Rationale
Solvent	Sterile Water (Initial)	High salt (PBS/Saline) can shield ionic charges on the peptide surface immediately upon dissolution, leading to aggregation. Dissolve in water first, then dilute with buffer.
Concentration	1 mg/mL stock	Higher concentrations increase the risk of amyloid-like fibril formation.
pH Sensitivity	Neutral to slightly acidic	Avoid alkaline conditions which promote disulfide scrambling.
Storage	-20°C or -80°C	Lyophilized powder is stable. Once reconstituted, use immediately or store in single-use aliquots. Do not freeze-thaw more than once; ice crystal formation damages the 3D globular structure.
Vessel	Siliconized / LoBind Tubes	CART (55-102) is "sticky." Standard polypropylene tubes can adsorb up to 30% of the peptide at nanomolar concentrations, altering the effective dose.

Pro-Tip: If you suspect oxidation (loss of activity), Mass Spectrometry is the only reliable validation. Oxidized Methionine adds +16 Da.

Module 2: Dosing & Route Optimization (The "Tremor Threshold")

User Query: "I injected 1.0 µg ICV to study feeding, but the rats developed flat-backed posture and tremors. How do I stop this?"

Diagnosis: You have exceeded the motor toxicity threshold. The "off-target" effect here is actually a specific, high-dose activation of motor circuits (likely spinal or cerebellar), mediated by the globular domain (62-102). This motor impairment confounds feeding assays because the animal cannot eat, rather than choosing not to eat.

Dose-Response Stratification Table

Effect Desired	Route	Recommended Dose Range	"Off-Target" Warning Signs
Anorexia (Feeding)	ICV (3V or 4V)	0.1 – 0.5 µg / rat	> 1.0 µg: Ascending tremors, barrel rolling, flat posture.
Antihyperalgesia	Intrathecal (i.t.)	0.1 – 0.3 nmol / rat	> 0.3 nmol: Motor disturbance masks pain withdrawal reflex. [1]
Reward Modulation	Intra-VTA / NAc	0.1 – 0.5 µg / side	Anxiety: High doses in NAc can induce freezing behavior, mimicking sedation.

Experimental Workflow: Titrating the "Clean" Window

- Step 1: The Motor Screen. Before any feeding or reward trial, perform a 5-minute open-field observation.
- Step 2: Exclusion Criteria. Any animal exhibiting "wet dog shakes," tail tremors, or hindlimb rigidity must be excluded. These are not "side effects"; they indicate the dose is engaging the motor toxicity pathway.
- Step 3: Site Specificity.

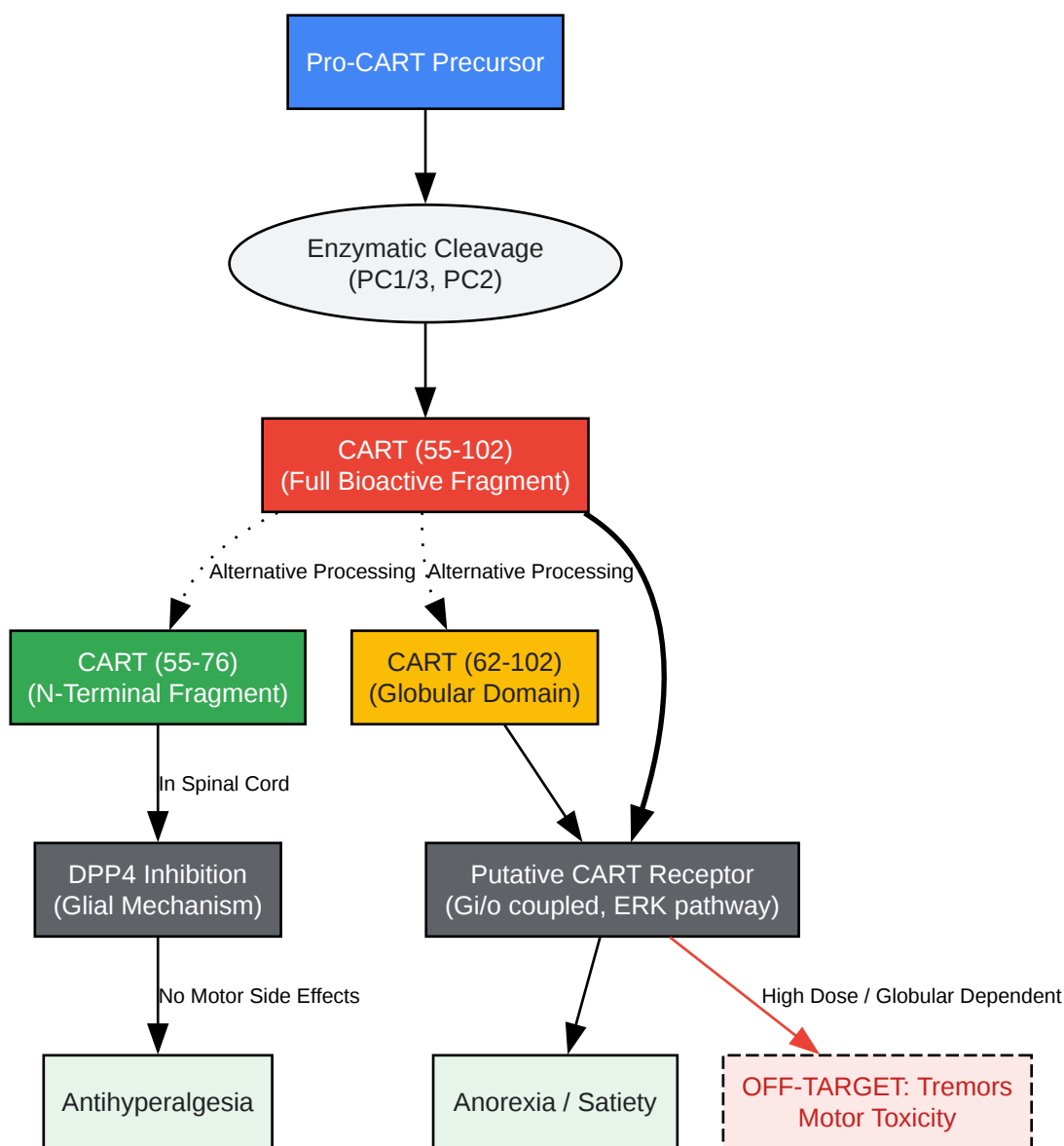
- Feeding: Target the 4th Ventricle (Hindbrain) rather than the 3rd Ventricle. Hindbrain delivery produces robust anorexia with fewer motor side effects than forebrain injection.
- Pain: Use the N-terminal fragment CART (55-76) if possible. It retains analgesic properties but lacks the globular domain responsible for tremors (See Diagram below).

Module 3: Mechanism & Specificity (Visualizing the Pathway)

User Query: "Is there a control peptide I should use? How do I know the effect is specific to CART receptors?"

Diagnosis: Since the specific CART receptor (possibly GPR160) is difficult to target with antagonists, specificity must be proven via structure-activity relationships (SAR). The full length (55-102) contains both the bioactive N-terminus and the tremor-inducing C-terminus.

Visualizing the Signaling Divergence:



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Caption: Divergent signaling pathways of CART fragments. The Globular Domain (62-102) drives both receptor-mediated feeding effects and high-dose motor toxicity. The N-terminal fragment (55-76) offers analgesia without tremors.

Validation Protocol: The "Negative Control" Check

To confirm your observed effect is specific:

- Scrambled Peptide: Use a scrambled sequence of CART (55-102). It should show zero effect.

- Inactive Fragment: Use CART (1-27). It is biologically inactive.
- Heat Inactivation: Boil the CART (55-102) solution for 15 minutes. This disrupts the disulfide bridges (Cys-knot). If the behavioral effect persists, it is likely a contaminant or vehicle effect, as the specific activity requires the intact 3D structure.

References

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